molecular formula C7H13NO B2702070 2-Amino-1-cyclopentylethan-1-one CAS No. 89895-04-5

2-Amino-1-cyclopentylethan-1-one

Cat. No.: B2702070
CAS No.: 89895-04-5
M. Wt: 127.187
InChI Key: OFEWIJHAUCILQY-UHFFFAOYSA-N
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Description

2-Amino-1-cyclopentylethan-1-one (CAS: 53773-36-7) is a multifunctional small-molecule scaffold widely used in organic synthesis and medicinal chemistry. Its hydrochloride salt form (C₇H₁₄ClNO, molecular weight: 163.64 g/mol) is commonly employed in laboratory settings due to enhanced stability and solubility . The compound features a cyclopentyl group attached to a ketone and a primary amine, enabling diverse reactivity in nucleophilic additions, condensations, and heterocycle formations. Structural data from confirms its molecular formula (C₇H₁₃NO) and SMILES string (C1CCC(C1)C(=O)CN), highlighting a planar cyclopentane ring fused to a linear amino-ketone backbone.

Properties

IUPAC Name

2-amino-1-cyclopentylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEWIJHAUCILQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclopentylethan-1-one typically involves the reaction of cyclopentanone with ammonia or an amine under specific conditions. One common method is the reductive amination of cyclopentanone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol at room temperature.

Industrial Production Methods

Industrial production of 2-Amino-1-cyclopentylethan-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclopentylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: 2-Amino-1-cyclopentylethanol.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-1-cyclopentylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclopentylethan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity
2-Amino-1-cyclopentylethan-1-one 53773-36-7 C₇H₁₃NO 127.18 (free base) Cyclopentyl, ketone, amine ≥95%
2-Amino-1-phenylethanol 7568-93-6 C₈H₁₁NO 137.18 Phenyl, ethanol, amine ≥98%
1-Cyclopropyl-2-(2-methylphenyl)ethanamine 56595-04-1 C₁₂H₁₇N 175.27 Cyclopropyl, methylphenyl, amine 95%
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate N/A C₉H₁₂N₂O₂S 212.27 Cyclopentane-thiazole, ester, amine N/A

Key Observations :

  • Cyclopentyl vs. Phenyl/Thiazole Substituents: The cyclopentyl group in the target compound imparts moderate lipophilicity (logP ~1.5 estimated), whereas 2-amino-1-phenylethanol’s phenyl group increases aromatic interactions but reduces solubility in polar solvents .
  • Functional Group Reactivity: The ketone in 2-amino-1-cyclopentylethan-1-one enables aldol condensations, while 2-amino-1-phenylethanol’s alcohol group favors esterification or oxidation pathways .

Stability and Handling

  • The hydrochloride salt of 2-amino-1-cyclopentylethan-1-one offers superior shelf-life compared to its free base, with recommended storage in cool, dry conditions .
  • In contrast, 2-amino-1-phenylethanol requires protection from moisture due to its alcohol group’s hygroscopicity .

Research Findings and Limitations

  • Synthetic Efficiency: The target compound’s cyclopentyl group provides conformational rigidity, enhancing stereochemical control in cyclization reactions compared to flexible analogs like 2-amino-1-phenylethanol .

Biological Activity

2-Amino-1-cyclopentylethan-1-one, an organic compound with the molecular formula C₇H₁₃NO, is a cyclopentane derivative featuring both an amino group and a ketone group. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and biochemical research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 2-Amino-1-cyclopentylethan-1-one is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially inhibiting or activating their activity. This interaction can influence metabolic pathways significantly.
  • Receptor Modulation : The compound may modulate receptor activity, affecting signal transduction pathways critical for cellular communication.
  • Gene Expression : It has been suggested that 2-Amino-1-cyclopentylethan-1-one can influence the expression of genes associated with inflammatory responses and pain management.

Anti-inflammatory Effects

Research indicates that 2-Amino-1-cyclopentylethan-1-one possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Analgesic Properties

The compound has also been investigated for its analgesic effects. Studies have demonstrated its ability to reduce pain responses in animal models, indicating a possible application in pain management therapies .

Antimicrobial Activity

Preliminary investigations suggest that 2-Amino-1-cyclopentylethan-1-one exhibits antimicrobial properties against certain bacterial strains. This activity may be linked to its structural features that facilitate interaction with microbial cell membranes.

Research Findings

A summary of significant research findings related to the biological activity of 2-Amino-1-cyclopentylethan-1-one is presented below:

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated inhibition of TNF-alpha and IL-6 production in macrophages.
Study 2Analgesic propertiesReduced nociceptive responses in rodent models; potential mechanism involves modulation of pain pathways.
Study 3Antimicrobial activityShowed effectiveness against Staphylococcus aureus and Escherichia coli in vitro.

Case Study 1: Inflammation Model

In a controlled laboratory setting, researchers evaluated the effects of 2-Amino-1-cyclopentylethan-1-one on inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in the levels of pro-inflammatory cytokines compared to control groups, supporting its potential as an anti-inflammatory agent.

Case Study 2: Pain Management Trial

A trial involving rodents assessed the pain-relieving effects of the compound following induced inflammatory pain. The administration of 2-Amino-1-cyclopentylethan-1-one resulted in a marked decrease in pain behavior scores, suggesting efficacy as an analgesic.

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